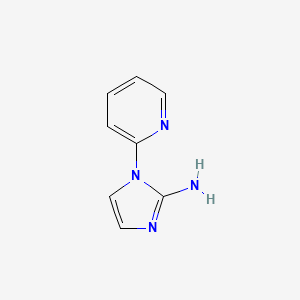

1-(吡啶-2-基)-1H-咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(Pyridin-2-yl)-1H-imidazol-2-amine” is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . It is also known as 1-(2-Pyridinyl)piperazine .

Synthesis Analysis

The synthesis of compounds similar to “1-(Pyridin-2-yl)-1H-imidazol-2-amine” has been reported in several studies. For instance, a practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been described . Another study reported the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds has been analyzed using various techniques. For example, N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds have been studied. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds have been analyzed in several studies. For instance, the FT-IR spectra of certain complexes exhibit peaks due to ν (CO) of coordinated carboxylate groups, demonstrating that carboxyl groups of the Hppb ligand are coordinated .科学研究应用

杂芳族化合物的合成

1-(吡啶-2-基)-1H-咪唑-2-胺作为稠合杂芳族化合物合成中的前体,利用金催化的形式[3+2]-偶极环加成过程。此方法提供了一种收敛且区域选择性的途径,用于合成各种咪唑稠合杂芳族化合物,适应显着的结构变化并耐受敏感官能团。由于其提供的结构多样性和复杂性,此方法对于开发新型有机材料和药物至关重要(Garzón & Davies, 2014)。

C-N、C-O 和 C-S 键的构建

一种新型的无金属三组分反应促进了 C-N、C-O 和 C-S 键的形成,从而合成咪唑[1,2-a]吡啶。此方法代表了一种从炔醛、吡啶-2-胺和醇或硫醇构建这些键的有效方法,展示了该化合物在合成复杂分子中的多功能性(Cao 等,2014)。

高效合成技术

已经开发出用于 CGRP 受体拮抗剂中发现的特权子结构的高效合成技术,利用 1-(哌啶-4-基)-1H-咪唑[4,5-b]吡啶-2(3H)-酮。这些合成突出了从简单起始原料创建复杂分子框架的实用性和效率,展示了该化合物在简化药物开发中的作用(Leahy 等,2012)。

高级有机合成方法

已经开发出用于创建磺酰化呋喃或咪唑[1,2-a]吡啶衍生物的高级有机合成方法,包括 1,3-二羰基化合物或吡啶-2-胺与炔醛和苯磺酸钠的三组分反应。此策略展示了该化合物在开发具有优异官能团耐受性和效率的新型有机合成方法中的效用(Cui 等,2018)。

催化和化学转化

1-(吡啶-2-基)-1H-咪唑-2-胺在催化和化学转化中发挥着重要作用,例如咪唑[1,2-a]吡啶的铜催化合成。此过程展示了一种通过廉价催化合成这些化合物,提供了一种直接途径,以良好到优异的产率合成咪唑[1,2-a]吡啶的简单策略。此类方法对于快速且经济高效地合成用于各种应用的复杂分子至关重要(Pericherla 等,2013)。

未来方向

Future research could focus on the development of new drug treatments using “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds. For instance, one study suggests that easily tunable metal complexes bearing a new sort of 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligand-based electrolytes could be promising copper electrolytes for further improvements of extremely efficient liquid DSSCs .

作用机制

Target of Action

1-(Pyridin-2-yl)-1H-imidazol-2-amine, a derivative of imidazole, is known to interact with a variety of biological targets. Imidazole derivatives have been reported to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Result of Action

Given the broad range of activities exhibited by imidazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

1-pyridin-2-ylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-3-1-2-4-10-7/h1-6H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPSAYDQWHMTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)

![3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2897832.png)

![2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2897834.png)

![3-(ethanesulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2897835.png)

![3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2897836.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2897837.png)

![N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2897842.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)

![[(2-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)

![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)